rac-Cotinine-d3

Descripción

The exact mass of the compound rac-Cotinine-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality rac-Cotinine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Cotinine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

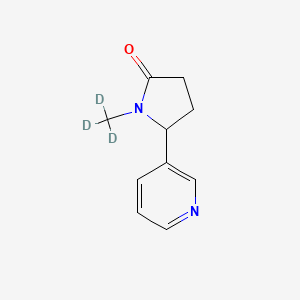

Structure

3D Structure

Propiedades

IUPAC Name |

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339943 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110952-70-0, 66269-66-7 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Cotinine-d3 (methyl-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 66269-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to rac-Cotinine-d3: The Gold Standard in Nicotine Metabolite Bioanalysis

Executive Summary

This guide provides a comprehensive technical overview of rac-Cotinine-d3, a deuterated, isotopically labeled analog of cotinine, the primary metabolite of nicotine. We delve into its fundamental chemical properties, the critical role it plays as an internal standard in quantitative bioanalysis, and its practical application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, clinical chemists, and drug development professionals, this document elucidates the causality behind its superior performance in correcting for analytical variability, thereby ensuring the accuracy and reproducibility of data in pharmacokinetic studies, clinical diagnostics, and tobacco exposure research. Detailed experimental protocols and workflow visualizations are provided to bridge theory with field-proven application.

Section 1: Foundational Chemistry and Properties of rac-Cotinine-d3

The Significance of Cotinine as a Nicotine Biomarker

Nicotine, the principal psychoactive alkaloid in tobacco, is extensively metabolized in humans, primarily by the hepatic enzyme CYP2A6.[1][2] Approximately 70-80% of nicotine is converted to cotinine, which has a significantly longer biological half-life (around 15-20 hours) compared to nicotine (about 2 hours).[1][3][4] This extended half-life makes cotinine an exceptionally reliable and stable biomarker for assessing tobacco exposure, including secondhand smoke.[1][5][6] Its concentration in biological matrices like blood, urine, and saliva directly correlates with recent nicotine intake, providing a quantitative measure of exposure.[3][7]

Decoding the Nomenclature: "rac," "Cotinine," and "d3"

The name "rac-Cotinine-d3" precisely describes the molecule's key chemical features:

-

Cotinine: The core molecular structure, (5S)-1-methyl-5-(3-pyridyl)pyrrolidin-2-one, which is the primary metabolite of nicotine.[3]

-

rac (racemic): This prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers, (R)-Cotinine and (S)-Cotinine. While natural cotinine from nicotine metabolism is primarily the (S)-enantiomer, the racemic standard is often used in analytical methods.

-

d3 (trideuterated): This signifies that three hydrogen atoms (¹H) on the N-methyl group have been replaced with deuterium (²H), a stable, non-radioactive heavy isotope of hydrogen.[8][9] This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties, which is the cornerstone of its function as an internal standard.

Physicochemical Properties

The essential properties of rac-Cotinine-d3 are summarized below, providing a foundation for its use in analytical method development.

| Property | Value | Source(s) |

| Chemical Name | 5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | [8] |

| Alternate Names | (±)-Cotinine-d3 (N-methyl-d3) | [9] |

| CAS Number | 110952-70-0 | [8][9][10] |

| Molecular Formula | C₁₀H₉D₃N₂O | [9] |

| Molecular Weight | 179.23 g/mol | [8][9] |

| Accurate Mass | 179.1138 | [8] |

| Purity | >95% (HPLC) | [8] |

| Storage Temperature | -20°C | [8] |

| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [10] |

Section 2: The Role of Isotopic Labeling in Quantitative Bioanalysis

Principles of Isotope Dilution Mass Spectrometry (IDMS)

The most accurate and robust bioanalytical methods rely on Isotope Dilution Mass Spectrometry (IDMS). This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[11] The mass spectrometer can differentiate the endogenous analyte from the heavier IS based on their mass-to-charge (m/z) ratio. The final concentration is calculated based on the ratio of the analyte's signal to the IS's signal.

Advantages of a Deuterated Internal Standard

Using a stable isotope-labeled internal standard (SIL-IS) like rac-Cotinine-d3 is considered the gold standard in LC-MS analysis.[12][13] Its value lies in its ability to perfectly mimic the analyte of interest (unlabeled cotinine) throughout the entire analytical workflow.[14]

Causality of Improved Performance:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous substances that interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, is a major source of variability and inaccuracy.[12][15] Because rac-Cotinine-d3 has virtually identical physicochemical properties to cotinine, it experiences the exact same degree of ion suppression or enhancement. By calculating the analyte/IS ratio, this variability is effectively normalized, leading to a more accurate result.[12][14]

-

Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the analyte is inevitably lost. Since the SIL-IS is added at the start, it is lost at the same rate as the endogenous analyte. The analyte/IS ratio remains constant, correcting for any inconsistencies in extraction recovery between samples.[11][15]

-

Chromatographic Co-elution: rac-Cotinine-d3 co-elutes with unlabeled cotinine during liquid chromatography.[15][16] This ensures that both compounds enter the mass spectrometer source at the same time, subjecting them to the same matrix effects and instrument conditions at the moment of analysis.

Caption: Role of rac-Cotinine-d3 as an Internal Standard (IS).

Section 3: Analytical Methodologies and Protocols

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for quantifying cotinine due to its exceptional sensitivity and selectivity. The liquid chromatography (LC) component separates cotinine from other molecules in the sample, while the tandem mass spectrometer (MS/MS) provides unambiguous identification and quantification. In MS/MS, a specific parent ion (precursor ion) for the molecule is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the molecule's structure.

Typical MS/MS Transitions: The mass shift of +3 Da for rac-Cotinine-d3 allows the mass spectrometer to easily distinguish it from the native analyte.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Cotinine | 177.1 / 177.12 | 98.07 / 79.6 | [17][18] |

| rac-Cotinine-d3 | 180.2 / 180.20 | 101.07 / 79.6 | [17][18][19] |

Experimental Workflow for Sample Analysis

The end-to-end process for quantifying cotinine using rac-Cotinine-d3 follows a standardized, multi-step workflow designed to ensure robustness and reproducibility.

Caption: Standard bioanalytical workflow for cotinine quantification.

Detailed Protocol: Quantification of Cotinine in Human Urine

This protocol provides a robust method for determining cotinine concentrations, adapted from established procedures.[17][20] It is designed to be self-validating through the inclusion of calibration standards and quality control samples.

1. Preparation of Standards and Reagents:

-

Cotinine Stock (1 mg/mL): Accurately weigh and dissolve cotinine standard in methanol.

-

rac-Cotinine-d3 IS Stock (100 µg/mL): Dissolve rac-Cotinine-d3 in methanol.

-

IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with methanol.[20]

-

Calibration Standards (0.5 - 500 ng/mL): Serially dilute the Cotinine stock solution into pooled, blank human urine to create a calibration curve with 8-10 non-zero points.

-

Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 5, 75, and 400 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot: Pipette 250 µL of each unknown sample, calibrator, and QC into a labeled microcentrifuge tube.[17]

-

Fortification: Add 40 µL of the IS Working Solution (100 ng/mL) to every tube except for "double blank" samples (blank matrix without analyte or IS).[17] Vortex briefly.

-

Basification: Add 50 µL of 5N Sodium Hydroxide (NaOH) to each tube to ensure cotinine is in its free base form, enhancing extraction efficiency into an organic solvent.[17] Vortex.

-

Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether).[17] Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer: Carefully transfer 1 mL of the lower organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A).[17] Vortex to dissolve the residue and transfer to an autosampler vial.

3. LC-MS/MS Instrument Conditions (Example):

-

LC Column: Raptor Biphenyl or equivalent C18 column (e.g., 100 mm x 2.1 mm, 5 µm).[17]

-

Mobile Phase A: 0.1% Formic Acid in Water.[17]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[17]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[17]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

4. Data Analysis and Acceptance Criteria:

-

Generate a calibration curve by plotting the Analyte/IS peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with a 1/x² weighting.

-

The correlation coefficient (r²) for the curve must be ≥ 0.99.

-

The calculated concentrations of at least 75% of the calibrators must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

-

The mean calculated concentrations of the QC samples must be within ±15% of their nominal values.

Section 4: Applications in Research and Drug Development

The accurate quantification of cotinine, enabled by rac-Cotinine-d3, is pivotal across several scientific domains.

-

Pharmacokinetic (PK) Studies: While cotinine itself is studied for potential therapeutic effects, it is more commonly measured in PK studies of nicotine replacement therapies (NRTs) or novel tobacco products to understand nicotine delivery profiles and metabolism rates in different populations.[3][21]

-

Tobacco Exposure and Smoking Cessation Research: Cotinine measurement is the gold standard for verifying smoking status and quantifying exposure to tobacco smoke.[1][7] In clinical trials for smoking cessation aids, it provides an objective measure of abstinence or reduction in smoking behavior, far more reliable than self-reporting.

-

Environmental and Secondhand Smoke (SHS) Assessment: Low-level cotinine quantification is essential for assessing public exposure to environmental tobacco smoke, particularly in vulnerable populations like children.[7][22] These studies inform public health policies and regulations regarding smoke-free environments.

Conclusion

rac-Cotinine-d3 is more than a mere chemical reagent; it is a critical enabling tool for generating high-fidelity bioanalytical data. Its design as a stable isotope-labeled internal standard directly addresses and corrects for the most pervasive sources of error in LC-MS/MS analysis—matrix effects and variable recovery. By ensuring that each measurement is internally normalized, rac-Cotinine-d3 provides the foundation for robust, reproducible, and trustworthy quantification of cotinine. This scientific integrity is indispensable for advancing our understanding of nicotine pharmacology, improving public health outcomes related to tobacco exposure, and supporting the development of new therapies.

References

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 6, 2026, from [Link]

-

Flis, A., & Pawełczyk, T. (2019). [Cotinine--metabolism, application as a biomarker and the effects on the organism]. Psychiatria polska, 53(5), 1043–1059. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 6, 2026, from [Link]

-

Nicotine metabolites: Biomarkers for tobacco exposure and addiction studies. (2025, March 30). Allied Academies. Retrieved January 6, 2026, from [Link]

-

Cotinine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. (2014, May 13). Canada.ca. Retrieved January 6, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 6, 2026, from [Link]

-

Benowitz, N. L., & Jacob, P. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical pharmacology and therapeutics, 53(3), 316–323. [Link]

-

The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved January 6, 2026, from [Link]

-

van de Merbel, N. C. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-153. [Link]

-

Dwoskin, L. P., & Crooks, P. A. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in pharmacology, 12, 735879. [Link]

-

Biomarkers of Cigarette Smoking. (n.d.). Division of Cancer Control and Population Sciences (DCCPS). Retrieved January 6, 2026, from [Link]

-

Benowitz, N. L. (1996). Cotinine as a biomarker of environmental tobacco smoke exposure. Epidemiologic reviews, 18(2), 188–204. [Link]

-

Nicotine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 6, 2026, from [Link]

-

CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. (n.d.). WhyQuit. Retrieved January 6, 2026, from [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (n.d.). Restek. Retrieved January 6, 2026, from [Link]

-

Li, M., et al. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Clinical Laboratory Analysis, e25344. [Link]

-

LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Gray, T. R., et al. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 36(7), 443–452. [Link]

-

Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. (2022, July 11). VCU Scholars Compass. Retrieved January 6, 2026, from [Link]

-

Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine. (2023, May 31). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

George, S., et al. (2007). Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. Annals of clinical biochemistry, 44(Pt 5), 457–463. [Link]

-

Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024, September 30). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. ClinPGx [clinpgx.org]

- 3. Cotinine - Wikipedia [en.wikipedia.org]

- 4. cancercontrol.cancer.gov [cancercontrol.cancer.gov]

- 5. [Cotinine--metabolism, application as a biomarker and the effects on the organism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. dev.usbio.net [dev.usbio.net]

- 11. youtube.com [youtube.com]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 18. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 21. Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-Cotinine-d3: Properties, Applications, and Analytical Best Practices

This technical guide provides a comprehensive overview of rac-Cotinine-d3, a critical tool for researchers, scientists, and drug development professionals engaged in nicotine and tobacco exposure studies. We will delve into its core chemical properties, its pivotal role as an internal standard in bioanalytical assays, and the best practices for its application, ensuring data integrity and analytical rigor.

Introduction: The Significance of Cotinine and its Labeled Analog

Cotinine is the primary metabolite of nicotine and serves as the preferred biomarker for quantifying exposure to tobacco smoke and other nicotine-containing products.[1][2] Its longer half-life compared to nicotine makes it a more reliable indicator of nicotine intake.[3] Accurate quantification of cotinine in biological matrices such as urine, plasma, and saliva is paramount for clinical and epidemiological studies.[1][3]

rac-Cotinine-d3, a deuterated form of cotinine, is indispensable for modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] By incorporating three deuterium atoms on the N-methyl group, it serves as an ideal internal standard, exhibiting nearly identical chemical and physical properties to the unlabeled analyte while being distinguishable by its mass.[4][5] This ensures accurate and precise quantification by compensating for variations during sample preparation and analysis.[6]

Chemical and Physical Properties of rac-Cotinine-d3

rac-Cotinine-d3 is a stable, isotopically labeled compound.[5] The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a higher mass but virtually identical chemical reactivity.[6]

| Property | Value | Source(s) |

| Chemical Name | (±)-1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [5][7] |

| Synonyms | (±)-Cotinine-d3, rac Cotinine-d3 | [5] |

| CAS Number | 110952-70-0 | [5][8] |

| Molecular Formula | C₁₀H₉D₃N₂O | [5] |

| Molecular Weight | 179.23 g/mol | [5][8] |

| Accurate Mass | 179.1138 | [8] |

| Appearance | Can be a neat solid or a liquid solution (e.g., in methanol) | [8][9] |

| Purity | Typically >95% (HPLC) | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [10] |

The Metabolic Context: From Nicotine to Cotinine

Understanding the metabolic pathway of nicotine is crucial to appreciating the significance of cotinine as a biomarker. In humans, approximately 70-80% of nicotine is metabolized to cotinine, primarily in the liver.[11][12] This biotransformation is a two-step process.

First, the cytochrome P450 enzyme CYP2A6 catalyzes the 5'-oxidation of nicotine to form a nicotine-Δ1'(5')-iminium ion.[13][14] This intermediate is then further oxidized by aldehyde oxidase (AOX1) to yield cotinine.[11]

Caption: Metabolic conversion of nicotine to cotinine.

Application in Bioanalysis: The Gold Standard Internal Standard

The structural similarity and mass difference make rac-Cotinine-d3 the gold standard internal standard for the quantification of cotinine in biological samples using LC-MS/MS.[1][4][10] Its use is critical for mitigating matrix effects, variations in instrument response, and sample loss during extraction, thereby ensuring the accuracy and reproducibility of results.[6]

Experimental Protocol: Quantification of Cotinine in Human Urine by LC-MS/MS

This protocol outlines a typical workflow for the determination of cotinine in urine samples using rac-Cotinine-d3 as an internal standard.

1. Materials and Reagents:

-

rac-Cotinine-d3 solution (e.g., 1 mg/mL in methanol)[9]

-

Cotinine standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate

-

Human urine samples (blank and study samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., SOLA CX)[15]

2. Preparation of Standards and Internal Standard Working Solution:

-

Prepare a stock solution of cotinine in methanol.

-

Create a series of calibration standards by spiking blank urine with the cotinine stock solution to achieve a desired concentration range (e.g., 1-1000 ng/mL).[15]

-

Prepare a working internal standard solution of rac-Cotinine-d3 in methanol at a fixed concentration (e.g., 250 ng/mL).[16]

3. Sample Preparation (Solid Phase Extraction):

-

To 180 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the rac-Cotinine-d3 working internal standard solution.[15]

-

Add 1000 µL of 5 mM ammonium formate (pH 2.5).[15]

-

Vortex mix for 30 seconds and centrifuge for 5 minutes at 5000 rpm.[15]

-

Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[15]

-

Load the pre-treated sample onto the SPE cartridge.[15]

-

Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[15]

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 column (e.g., Syncronis C18) for separation.[15]

-

Mobile Phase: A gradient of methanol and ammonium formate buffer is commonly used.[17]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]

5. Data Analysis:

-

Quantify cotinine by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for cotinine quantification.

Stability, Storage, and Handling

Proper storage and handling of rac-Cotinine-d3 are essential to maintain its integrity and ensure the accuracy of analytical results.

-

Storage Temperature: It is recommended to store rac-Cotinine-d3 at -20°C for long-term stability.[8] For solutions, storage at +5°C may also be appropriate for shorter periods.[18] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

-

Solvent Choice: Aprotic organic solvents like methanol are suitable for preparing stock and working solutions.[9] Avoid acidic or basic solutions for storage, as they can potentially catalyze hydrogen-deuterium exchange.[19][20]

-

Light Sensitivity: Protect from light to prevent potential photodegradation.[19]

-

Stability: Deuterated standards are generally stable due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[6][19] However, long-term stability should be periodically verified, especially for working solutions.

Conclusion

rac-Cotinine-d3 is a cornerstone of modern bioanalytical methods for assessing nicotine exposure. Its well-characterized chemical properties and its role as a stable, reliable internal standard enable researchers to achieve the high levels of accuracy and precision required in clinical and research settings. By adhering to the principles of sound analytical chemistry and the best practices outlined in this guide, scientists can confidently utilize rac-Cotinine-d3 to generate robust and defensible data.

References

-

PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Oncology, 2005(1), 1-13. Retrieved from [Link]

-

OMICS International. (2022). Biochemistry of nicotine metabolism and its significance to lung cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. In Nicotine and Tobacco. Retrieved from [Link]

-

PubMed. (2009). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. Journal of Medical Toxicology, 5(4), 213-219. Retrieved from [Link]

-

AACR Journals. (2014). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 23(1), 1-10. Retrieved from [Link]

-

LookChem. (n.d.). rac-Cotinine-d3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Oxford Academic. (2020). new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology, 44(9), 935-943. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Retrieved from [Link]

-

VCU Scholars Compass. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025). Does Deuterium Have A Shelf Life?. Retrieved from [Link]

-

ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 283. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cotinine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable. Journal of Analytical Toxicology, 38(1), 29-33. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine. Bioanalysis, 11(13), 1239-1251. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3536. Retrieved from [Link]

-

ResearchGate. (2014). LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. Retrieved from [Link]

-

Restek. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

-

MDPI. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 25(21), 5038. Retrieved from [Link]

-

Fisher Scientific. (n.d.). rac-Cotinine-d3, TRC 2.5 mg. Retrieved from [Link]

Sources

- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. rac-Cotinine-d3 (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 8. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 9. rac-Cotinine-D3 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 17. researchgate.net [researchgate.net]

- 18. rac-Cotinine-D3 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

The Indispensable Role of rac-Cotinine-d3 in Advancing Nicotine and Tobacco Exposure Research: A Technical Guide

This guide provides an in-depth technical overview of rac-Cotinine-d3 (CAS Number: 110952-70-0), a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its pivotal role as an internal standard in bioanalytical assays, and provide detailed methodologies for its application. This document aims to equip you with the necessary knowledge to confidently and accurately utilize rac-Cotinine-d3 in your research endeavors, ensuring the generation of robust and reliable data.

Understanding rac-Cotinine-d3: A Chemist's Perspective

rac-Cotinine-d3 is a deuterated isotopologue of cotinine, the primary metabolite of nicotine.[1] The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The "-d3" suffix signifies that three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[2] This isotopic labeling is the cornerstone of its utility in analytical chemistry.

| Property | Value | Source(s) |

| CAS Number | 110952-70-0 | [2] |

| Molecular Formula | C₁₀H₉D₃N₂O | [2] |

| Molecular Weight | 179.23 g/mol | [3] |

| Synonyms | (±)-Cotinine-d3, 1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [2] |

| Purity | Typically >95% (HPLC), ≥99% deuterated forms (d1-d3) | [2][3] |

| Physical Form | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [2] |

| Storage | -20°C | [3] |

The "Why" Behind Deuterium Labeling

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts a 3-unit mass increase to the molecule. This mass difference is easily discernible by mass spectrometry, yet the chemical properties of rac-Cotinine-d3 remain nearly identical to its unlabeled counterpart, cotinine. This unique characteristic makes it an ideal internal standard for quantitative analysis.[4] When added to a biological sample at a known concentration, it co-elutes with the endogenous cotinine during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.

A Glimpse into Synthesis: Crafting the Standard

While detailed proprietary synthesis methods are often not fully disclosed, a plausible synthetic route for rac-Cotinine-d3 can be conceptualized based on established organic chemistry principles for N-methylation and N-demethylation of alkaloids.[5][6] A common approach involves the N-demethylation of a suitable cotinine precursor to yield norcotinine, followed by N-methylation using a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

The initial step would likely involve the demethylation of a commercially available cotinine starting material. This can be achieved through various methods, including the von Braun reaction or the use of chloroformate reagents.[7] The resulting norcotinine, the secondary amine, is then reacted with a deuterated methyl source. The use of a strong base to deprotonate the secondary amine, followed by quenching with an electrophilic deuterated methyl source, would yield the desired rac-Cotinine-d3. Purification is typically achieved through chromatographic techniques to ensure high purity.

The Biological Context: Nicotine Metabolism and the Significance of Cotinine

To appreciate the application of rac-Cotinine-d3, it is crucial to understand the metabolic fate of nicotine in the body. Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with the CYP2A6 isoform playing a predominant role.[8] This enzyme catalyzes the oxidation of nicotine to cotinine, which is the major proximate metabolite.[8] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine, also mediated by CYP2A6.[8]

Due to its longer biological half-life (approximately 16-20 hours) compared to nicotine (around 2 hours), cotinine is the preferred biomarker for assessing tobacco smoke exposure.[9] Measuring cotinine levels in various biological matrices provides a more stable and reliable indication of an individual's exposure to nicotine, whether from active smoking, passive smoke inhalation, or nicotine replacement therapy.

Figure 1: Simplified primary metabolic pathway of nicotine.

The Analytical Powerhouse: rac-Cotinine-d3 in Quantitative Bioanalysis

The gold standard for the accurate and sensitive quantification of cotinine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] In this context, rac-Cotinine-d3 is an indispensable tool, serving as the internal standard to ensure the reliability of the results.

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like rac-Cotinine-d3 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This method is widely regarded for its high precision and accuracy. The fundamental principle is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, from extraction to detection. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of error are effectively canceled out, resulting in a highly reliable measurement.

Sample Preparation: Isolating the Target

The choice of sample preparation technique is critical for removing interferences from complex biological matrices such as plasma, urine, or saliva, and for concentrating the analyte of interest. The three most common methods employed for cotinine analysis are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Comparison of Common Extraction Methods for Cotinine from Human Plasma

| Method | Principle | Typical Recovery (%) | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and interferences between a solid sorbent and a liquid mobile phase.[1] | >95%[10] | High recovery, clean extracts, amenable to automation.[10] | Can be more expensive and require method development. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | 93-94%[11] | Inexpensive, effective for a wide range of analytes. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |

| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins, which are then removed by centrifugation. | Not always reported, but generally lower and less clean than SPE or LLE. | Simple, fast, and inexpensive. | Can result in less clean extracts and potential for ion suppression in LC-MS/MS. |

Experimental Protocol: Solid-Phase Extraction (SPE) of Cotinine from Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

-

Sample Pre-treatment:

-

To 500 µL of human plasma in a polypropylene tube, add 50 µL of a working solution of rac-Cotinine-d3 (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

-

Vortex the sample for 10 seconds.

-

Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode cation exchange SPE cartridge.

-

Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

-

Follow with a wash of 1 mL of methanol to remove moderately polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the cotinine and rac-Cotinine-d3 with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10 v/v).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Figure 2: General workflow for Solid-Phase Extraction (SPE).

LC-MS/MS Analysis: The Final Quantification Step

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters for Cotinine Analysis

| Parameter | Typical Setting | Rationale |

| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation of cotinine from other matrix components. |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for positive ion electrospray ionization and aids in chromatographic separation. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic component of the mobile phase for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |

| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the high sensitivity of the mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Cotinine and rac-Cotinine-d3 readily form protonated molecules [M+H]⁺ in positive ion mode. |

| MRM Transitions | Cotinine: 177.1 -> 98.1; rac-Cotinine-d3: 180.1 -> 101.1 | These represent the precursor ion (protonated molecule) and a stable product ion, ensuring specificity. |

Data Analysis and Interpretation

The LC-MS/MS software will generate chromatograms showing the peaks for cotinine and rac-Cotinine-d3. A calibration curve is constructed by plotting the peak area ratio of cotinine to rac-Cotinine-d3 against the known concentrations of cotinine standards. The concentration of cotinine in the unknown samples is then calculated from this calibration curve.

Method Validation: Ensuring Trustworthy Results

A cornerstone of any analytical method used in research and drug development is rigorous validation. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that should be assessed.[12]

Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10] |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. While high recovery is desirable, consistency is more critical. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the peak areas of the internal standard across all samples should be within an acceptable range. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions. |

Representative Performance Data for a Validated LC-MS/MS Assay for Cotinine in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | <10 | <15 | 90-110 |

| Low | 1.5 | <5 | <10 | 95-105 |

| Medium | 15 | <5 | <10 | 95-105 |

| High | 150 | <5 | <10 | 95-105 |

This table represents typical data and may vary between laboratories and methods.

Conclusion: The Indispensable Standard

rac-Cotinine-d3 is more than just a chemical reagent; it is a fundamental component of modern bioanalytical science that enables the accurate and reliable measurement of tobacco exposure. Its role as an internal standard in isotope dilution mass spectrometry provides the foundation for robust and defensible data in clinical research, epidemiological studies, and the development of new smoking cessation therapies. By understanding its properties and applying the rigorous analytical methodologies outlined in this guide, researchers can continue to advance our understanding of the health effects of tobacco use and contribute to the development of effective public health interventions.

References

- Allan, J., et al. (2014). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.

- Kemp, K. F., & Bookstaver, D. A. (2002). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Toxicological Methods, 12(1), 45-58.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115.

- Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers. Journal of Analytical Toxicology, 29(7), 598-604.

- Perez-Stable, E. J., Herrera, B., Jacob, P., & Benowitz, N. L. (1998). Nicotine metabolism and intake in black and white smokers. JAMA, 280(2), 152-156.

- Jin, M., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV+ Smokers. Journal of Neuroimmune Pharmacology, 8(5), 1190-1201.

- Al-Amri, A. M., et al. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples.

- Zhang, Y., et al. (2019). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis, 174, 34-40.

-

Restek Corporation. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.

- Bernert, J. T., et al. (2000). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Journal of Analytical Toxicology, 24(5), 332-339.

-

Centers for Disease Control and Prevention. (2005). Laboratory Procedure Manual: Cotinine. Retrieved from [Link]

- Scherer, G., et al. (2019). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

- Li, C., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.

- Patent CN113321605A. (2021).

- U.S. Patent 9,073,934 B2. (2015).

-

U.S. Environmental Protection Agency. (n.d.). 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-. Retrieved from [Link]

- Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.

- McCamley, K., & Scammells, P. J. (2006).

- McCamley, K., & Scammells, P. J. (2008). N-Demethylation of Alkaloids.

- Szymański, P., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)

- De Vita, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935.

Sources

- 1. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Gold Standard for Nicotine Exposure Assessment

An In-Depth Technical Guide to rac-Cotinine-d3: Properties and Application as an Internal Standard in Bioanalysis

In the fields of toxicology, clinical chemistry, and drug development, the accurate quantification of biomarkers is paramount. Cotinine, the major metabolite of nicotine, serves as the definitive biomarker for assessing tobacco use and secondhand smoke exposure due to its longer half-life (approximately 18 hours) compared to nicotine itself.[1] Achieving precise and accurate measurements of cotinine in complex biological matrices like urine, serum, or saliva requires a robust analytical method that can account for variations in sample preparation and instrument response.

This guide focuses on rac-Cotinine-d3, a deuterium-labeled stable isotope of cotinine. Its significance lies in its role as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[2][3] By being chemically identical to the target analyte (cotinine) but mass-spectrometrically distinct, rac-Cotinine-d3 enables researchers to correct for analyte loss during sample processing and mitigate the effects of ionization variability (matrix effects) in the mass spectrometer, thereby ensuring the highest level of analytical accuracy and trustworthiness.

Core Physicochemical Properties of rac-Cotinine-d3

The utility of rac-Cotinine-d3 as an internal standard is rooted in its fundamental chemical and physical properties. It is synthesized to be a near-perfect chemical mimic of endogenous cotinine, with the critical exception of a slight mass increase from the incorporation of three deuterium atoms on the N-methyl group.[4][5]

Sources

- 1. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. rac-Cotinine-d3 (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

Introduction: The Quintessential Internal Standard for Nicotine Metabolite Analysis

An In-Depth Technical Guide to the Structure and Application of rac-Cotinine-d3

rac-Cotinine-d3 is a high-purity, isotopically labeled form of cotinine, the primary metabolite of nicotine.[1][2] Its designation as "rac" signifies a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers, while "d3" indicates the substitution of three hydrogen atoms with deuterium on the N-methyl group.[3][4] This specific molecular structure makes it an indispensable tool for researchers, clinical chemists, and drug development professionals.

In quantitative bioanalysis, particularly using isotope dilution mass spectrometry (IDMS), the goal is to measure the precise amount of an analyte in a complex matrix like plasma, urine, or saliva. The accuracy of such measurements can be compromised by analyte loss during sample preparation and by variations in instrument response (ion suppression or enhancement). rac-Cotinine-d3 is designed to overcome these challenges. By behaving almost identically to the endogenous cotinine analyte through extraction and chromatographic separation, yet being distinguishable by its higher mass, it serves as the ideal internal standard, ensuring the highest level of accuracy and precision in quantifying nicotine exposure.[1][5]

Molecular Structure Elucidation

The functionality of rac-Cotinine-d3 is intrinsically linked to its specific chemical architecture. This structure can be broken down into three core components: the cotinine backbone, the racemic nature of its stereochemistry, and the precise location of its isotopic label.

The Cotinine Backbone

The foundational structure is that of cotinine, a pyrrolidinone ring attached to a pyridine ring. The formal IUPAC name is 5-pyridin-3-yl-1-methylpyrrolidin-2-one. This molecule is the result of the C-oxidation of nicotine in the body, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2A6.[1][6][7] Its longer biological half-life compared to nicotine makes it a more reliable biomarker for assessing tobacco use and secondhand smoke exposure.[8]

The Racemic (rac-) Designation

The "rac-" prefix denotes that the compound is a racemic mixture. The carbon atom at the 5-position of the pyrrolidinone ring (the point of attachment for the pyridine ring) is a chiral center. This means it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-cotinine and (R)-cotinine. Natural cotinine produced from nicotine metabolism is predominantly the (S)-enantiomer.[9] By providing a racemic mixture, rac-Cotinine-d3 can be used as an internal standard for the quantification of total cotinine, or in chiral separations designed to resolve and measure individual enantiomers.

Isotopic Labeling: The d3 Designation

The "d3" signifies that three hydrogen atoms (protium) on the N-methyl group of the pyrrolidinone ring have been replaced with deuterium.[10][11] The resulting trideuteriomethyl group ([2H]C([2H])([2H])) increases the molecular weight of the molecule by approximately 3 Daltons compared to its unlabeled counterpart.[3][10]

This specific labeling site is a deliberate and critical design choice for two primary reasons:

-

Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label highly resistant to exchange or loss during sample processing and analysis.

-

Minimal Chromatographic Isotope Effect: Placing the label on the methyl group, away from the core ring structures and the chiral center, ensures that the physical properties of the labeled molecule are nearly identical to the unlabeled analyte. This results in co-elution during liquid or gas chromatography, a fundamental requirement for a good internal standard in IDMS.

Caption: Chemical structure of rac-Cotinine-d3, highlighting the chiral center.

Physicochemical Properties

A summary of the key identifiers and properties for rac-Cotinine-d3 is essential for laboratory use, including sourcing, safety data sheet (SDS) retrieval, and analytical method setup.

| Property | Value | Source(s) |

| Analyte Name | rac-Cotinine-d3; (±)-Cotinine-d3 | [3][10] |

| Synonyms | 1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [1][11] |

| CAS Number | 110952-70-0 | [3][4][10] |

| Molecular Formula | C₁₀H₉D₃N₂O | [3][4] |

| Molecular Weight | 179.23 g/mol | [3][10] |

| Accurate Mass | 179.1138 | [10][11] |

| Melting Point | 48-50°C | [4] |

| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [4] |

| SMILES | [2H]C([2H])([2H])N1C(CCC1=O)c2cccnc2 | [10][11] |

Application in Quantitative Analysis: A Methodological Overview

The primary application of rac-Cotinine-d3 is as an internal standard for the quantification of cotinine in biological matrices by LC-MS/MS or GC-MS.[1][12] The principle, known as isotope dilution, is considered the gold standard for quantitative mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a known quantity of an isotopically labeled standard to a sample before any processing occurs. Because the labeled standard (rac-Cotinine-d3) and the native analyte (cotinine) have virtually identical chemical properties, any loss of material during extraction, handling, or injection affects both compounds equally. The mass spectrometer, however, can easily distinguish between them based on their mass-to-charge (m/z) ratio. For cotinine, a common precursor ion is m/z 177.1, while for rac-Cotinine-d3, it is m/z 180.2.[13] By measuring the ratio of the analyte signal to the internal standard signal, an extremely accurate concentration can be calculated, irrespective of sample loss or instrument variability.

Standard Experimental Protocol: Cotinine Quantification in Human Urine

This protocol outlines a typical workflow for measuring cotinine concentration in urine samples, a common practice for assessing smoking status.

-

Sample Preparation:

-

To 0.5 mL of a urine sample in a clean tube, add 50 µL of a working solution of rac-Cotinine-d3 (e.g., at 100 ng/mL). Causality: The internal standard is added at the very beginning to account for any analyte loss during all subsequent steps.

-

Vortex the sample briefly to ensure homogeneity.

-

-

Extraction (Optional, depending on method sensitivity):

-

For methods requiring cleanup, perform a liquid-liquid extraction by adding 1 mL of dichloromethane.[12] Causality: This step separates the analytes from water-soluble matrix components like salts and urea that can interfere with the analysis.

-

Vortex vigorously for 1 minute, then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (bottom) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Ammonium Formate Buffer).[14] Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape.

-

-

Analysis by LC-MS/MS:

-

Data Processing:

-

A calibration curve is generated using standards of known cotinine concentrations, each spiked with the same amount of rac-Cotinine-d3.

-

The peak area ratio of cotinine to rac-Cotinine-d3 in the unknown samples is measured and the concentration is determined by interpolating from the calibration curve.

-

Caption: A typical bioanalytical workflow for cotinine quantification using rac-Cotinine-d3.

Conclusion: A Structurally Optimized Tool for High-Fidelity Research

The molecular structure of rac-Cotinine-d3 is not accidental; it is a product of deliberate chemical design aimed at creating the most reliable tool for a specific analytical purpose. Its racemic nature allows for the comprehensive measurement of total cotinine, while the stable, non-intrusive deuterium labeling on the N-methyl group provides the mass shift required for mass spectrometric distinction without compromising the chemical and physical behavior that makes it a perfect mimic of the target analyte. For researchers in toxicology, pharmacology, and public health, rac-Cotinine-d3 provides the structural foundation for generating highly accurate and defensible data on nicotine exposure and metabolism.

References

-

Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493. [Link]

-

Dempsey, D., Tutka, P., Jacob, P., et al. (2004). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Chromatography B, 801(2), 307-317. [Link]

-

Kim, Y., Lee, J., Kim, S., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 11(11), 945. [Link]

-

Pacifici, R., Pichini, S., Altieri, I., et al. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine, 41(12), 1599-1607. [Link]

-

Perez-Stable, E. J., Herrera, B., Jacob, P., & Benowitz, N. L. (1998). Nicotine Metabolism and Intake in Black and White Smokers. JAMA, 280(2), 152-156. [Link]

-

Witek, M. A., Limsavarn, L., Congdon, M. D., & Anderson, K. A. (2023). Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine. Bioanalysis, 15(10), 575-587. [Link]

-

LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. ResearchGate. [Link]

-

Cotinine. PubChem, National Center for Biotechnology Information. [Link]

-

Chadwick, C. A., Keevil, B. G., & Morris, M. R. (2007). Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 44(5), 468-472. [Link]

-

Gray, T. R., Eiden, M., Hann, C. M., & Huestis, M. A. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 36(6), 375-383. [Link]

-

Gkaitatzi, K., Samanidou, V., Emmanouil, C., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid Communications in Mass Spectrometry, 38(18), e9864. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., et al. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical Analysis, 14(6), 1005-1012. [Link]

-

Wujcik, K., Giebułtowicz, J., & Wroczyński, P. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(23), 7306. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]

- 11. rac-Cotinine-d3 (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 12. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of rac-Cotinine-d3

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of racemic Cotinine-d3 (1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone), a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The synthesis is presented as a robust two-step process commencing with the deuteromethylation of commercially available rac-nornicotine, followed by the oxidation of the intermediate, rac-nicotine-d3. This guide delves into the causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for each synthetic transformation and the subsequent purification are provided, ensuring a self-validating and reproducible protocol. The guide is further enriched with visual representations of the reaction pathways and experimental workflows, alongside a curated table of quantitative data for easy reference. All key mechanistic claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of Deuterated Cotinine

Cotinine, the primary metabolite of nicotine, is a well-established biomarker for assessing exposure to tobacco smoke.[1][2] Its longer half-life of approximately 20 hours, compared to nicotine's 2-3 hours, makes it a more reliable indicator of both active and passive smoking.[1] In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in quantitative analysis by mass spectrometry.[3] Rac-Cotinine-d3, with three deuterium atoms on the N-methyl group, serves as an ideal internal standard for the quantification of cotinine in various biological matrices.[4][5] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection.[6]

This guide outlines a practical and efficient synthetic route to rac-Cotinine-d3, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of rac-Cotinine-d3 is strategically designed in two sequential steps, starting from the readily available precursor, rac-nornicotine.

Step 1: Deuteromethylation of rac-Nornicotine to rac-Nicotine-d3. The initial step involves the introduction of a trideuteromethyl (-CD3) group onto the secondary amine of the pyrrolidine ring of rac-nornicotine. For this transformation, the Eschweiler-Clarke reaction is the method of choice.[7] This reductive amination procedure utilizes deuterated formaldehyde (paraformaldehyde-d2) and deuterated formic acid as the deuterium source and reducing agent, respectively.[8] The Eschweiler-Clarke reaction is particularly advantageous as it is a high-yielding reaction that proceeds without the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[7]

Step 2: Oxidation of rac-Nicotine-d3 to rac-Cotinine-d3. The second step is the oxidation of the synthesized rac-nicotine-d3. The pyrrolidine ring of nicotine is susceptible to oxidation, leading to the formation of the lactam, cotinine.[9] Several oxidizing agents can achieve this transformation; however, a common and effective method involves the use of potassium ferricyanide in an alkaline medium. This method is straightforward and generally provides good yields of the desired product.

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Synthetic workflow for rac-Cotinine-d3.

Experimental Protocols

Step 1: Synthesis of rac-Nicotine-d3 via Eschweiler-Clarke Reaction

Rationale: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[7] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[10] The use of deuterated reagents ensures the specific incorporation of the trideuteromethyl group. The reaction is driven to completion by the irreversible loss of carbon dioxide.[7]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rac-nornicotine (1.0 eq) in a minimal amount of water.

-

Reagent Addition: To the stirred solution, add formic acid-d2 (2.5 eq) followed by paraformaldehyde-d2 (2.5 eq).

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and make it alkaline (pH > 10) by the careful addition of a saturated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rac-nicotine-d3.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford pure rac-nicotine-d3 as a pale yellow oil.

Step 2: Synthesis of rac-Cotinine-d3 by Oxidation

Rationale: The oxidation of the pyrrolidine ring in nicotine to form the lactam cotinine is a key transformation. Potassium ferricyanide is a strong oxidizing agent that, in the presence of a base like potassium hydroxide, effectively carries out this conversion. The reaction mechanism involves the formation of an iminium ion intermediate which is then further oxidized.[7]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve potassium ferricyanide (10 eq) and potassium hydroxide (10 eq) in water.

-

Substrate Addition: To the stirred solution, add a solution of rac-nicotine-d3 (1.0 eq) in a small amount of water dropwise over 30 minutes, while maintaining the temperature at 0-5 °C using an ice bath.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup:

-

Extract the reaction mixture with chloroform (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of chloroform and methanol (e.g., 95:5) as the eluent to yield pure rac-Cotinine-d3 as a viscous oil or a low-melting solid.[11]

Data Presentation

| Parameter | rac-Nornicotine | rac-Nicotine-d3 | rac-Cotinine-d3 |

| Molecular Formula | C9H12N2 | C10H11D3N2 | C10H9D3N2O |

| Molecular Weight | 148.21 g/mol | 165.26 g/mol | 179.24 g/mol |

| Appearance | Oily liquid | Pale yellow oil | Viscous oil/solid |

| Boiling Point | ~270 °C | Not available | ~316 °C |

| Melting Point | Not applicable | Not applicable | ~40-42 °C (unlabeled)[12] |

| Solubility | Soluble in water, ethanol | Soluble in organic solvents | Soluble in DMSO, ethanol[12] |

| Expected Yield (Step 1) | - | 70-85% | - |

| Expected Yield (Step 2) | - | - | 40-60% |

Characterization and Quality Control